molecular formula C28H19Cl2N3O8S2 B566145 Chlorthalidone DImer CAS No. 1796929-84-4

Chlorthalidone DImer

Cat. No. B566145
CAS RN: 1796929-84-4
M. Wt: 660.493
InChI Key: MRMWTXHWGLQHNV-UHFFFAOYSA-N
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Description

Chlorthalidone is a diuretic (water pill) that reduces the amount of water in the body by increasing the flow of urine, which helps to lower blood pressure .


Synthesis Analysis

Chlorthalidone synthesis involves several stages, with specific in-house process impurities generated at each stage . An improved process for the preparation of chlorthalidone has been described, which is feasible on an industrial scale and provides substantially pure chlorthalidone .


Molecular Structure Analysis

The molecular formula of Chlorthalidone is C14H11ClN2O4S. It has an average mass of 338.766 Da and a monoisotopic mass of 338.012817 Da .


Chemical Reactions Analysis

Chlorthalidone is a thiazide-like sulfonamide-derived diuretic. It’s used both as an isolated agent and in combination with other antihypertensive drugs, including beta-blockers or clonidine .


Physical And Chemical Properties Analysis

Chlorthalidone is a thiazide-like sulfonamide-derived diuretic. Its molecular formula is C14H11ClN2O4S, with an average mass of 338.766 Da and a monoisotopic mass of 338.012817 Da .

Safety And Hazards

Common side effects of chlorthalidone may include low blood pressure (feeling light-headed), kidney problems, dizziness, or an electrolyte imbalance (such as low levels of potassium, sodium, or magnesium in your blood) . It’s important to consult with a healthcare professional for medical advice about side effects.

properties

IUPAC Name

2-chloro-N-[2-chloro-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)phenyl]sulfonyl-5-(1-hydroxy-3-oxo-2H-isoindol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H19Cl2N3O8S2/c29-21-11-9-15(27(36)19-7-3-1-5-17(19)25(34)31-27)13-23(21)42(38,39)33-43(40,41)24-14-16(10-12-22(24)30)28(37)20-8-4-2-6-18(20)26(35)32-28/h1-14,33,36-37H,(H,31,34)(H,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMWTXHWGLQHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC2(C3=CC(=C(C=C3)Cl)S(=O)(=O)NS(=O)(=O)C4=C(C=CC(=C4)C5(C6=CC=CC=C6C(=O)N5)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H19Cl2N3O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

660.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorthalidone DImer

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